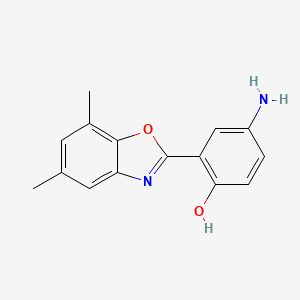

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol, also known as 4-amino-2-methylbenzophenone, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid that has a melting point of 187-189°C and is soluble in water, alcohol, and benzene. It is an important intermediate in the synthesis of pharmaceuticals, insecticides, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Optical Properties Studies

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol is utilized in the synthesis of antipyrine derivatives, which are characterized by various physico-chemical techniques. Thin films prepared by the spin coating technique from these derivatives show amorphous nature and are investigated for their optical absorption and refraction properties. This research explores the material's potential in optical applications due to its significant optical band transition and absorption characteristics (El-Ghamaz et al., 2017).

Photodynamic Therapy Applications

Another study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield. These properties make the synthesized phthalocyanine a promising candidate for photodynamic therapy applications in treating cancer, showcasing its potential as a Type II photosensitizer (Pişkin et al., 2020).

Corrosion Inhibition

Research on bipyrazole derivatives, including 4-amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol, reveals their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) elucidates the compounds' inhibition efficiencies and reactive sites, suggesting their use in protecting metals from corrosion (Wang et al., 2006).

Antibacterial and Enzyme Inhibition

A study on benzimidazole containing new phenolic Mannich bases synthesized from 4-amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol demonstrates moderate inhibitory properties against human carbonic anhydrase isoforms. These findings suggest the compound's relevance in developing new therapeutic agents with enzyme inhibition capabilities (Gul et al., 2016).

Advanced Coating Materials

Electroactive benzoxazine monomers synthesized from 4-aminodiphenylamine (aniline dimer), showing reversible electron transfer, are developed for advanced corrosion-resistant coatings. The resulting coatings exhibit outstanding corrosion resistance, highlighting the compound's application in protective coatings (Li et al., 2018).

Propiedades

IUPAC Name |

4-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-8-5-9(2)14-12(6-8)17-15(19-14)11-7-10(16)3-4-13(11)18/h3-7,18H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKCCNSFCFLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(5,7-dimethyl-benzooxazol-2-yl)-phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2971934.png)

![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)

![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)